molecular formula C9H11ClN4S B7884885 6-((1-methyl-1H-imidazol-2-yl)thio)pyridin-3-amine hydrochloride

6-((1-methyl-1H-imidazol-2-yl)thio)pyridin-3-amine hydrochloride

Cat. No.: B7884885
M. Wt: 242.73 g/mol
InChI Key: KRINRFPQCNAJKQ-UHFFFAOYSA-N
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Description

6-((1-methyl-1H-imidazol-2-yl)thio)pyridin-3-amine hydrochloride is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and pyridine moieties in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((1-methyl-1H-imidazol-2-yl)thio)pyridin-3-amine hydrochloride typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring through a thioether linkage. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-((1-methyl-1H-imidazol-2-yl)thio)pyridin-3-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole and pyridine rings can be reduced under appropriate conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the imidazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazole or pyridine derivatives.

    Substitution: Various substituted imidazole or pyridine derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 6-((1-methyl-1H-imidazol-2-yl)thio)pyridin-3-amine hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or other active site residues, while the pyridine ring can participate in π-π interactions or hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

  • **2-((1-methyl-1H-imidazol-2-yl)thio)pyridine
  • **4-((1-methyl-1H-imidazol-2-yl)thio)pyridine
  • **6-((1-methyl-1H-imidazol-2-yl)thio)pyridine

Uniqueness

6-((1-methyl-1H-imidazol-2-yl)thio)pyridin-3-amine hydrochloride is unique due to the specific positioning of the thioether linkage and the amine group on the pyridine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

6-(1-methylimidazol-2-yl)sulfanylpyridin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S.ClH/c1-13-5-4-11-9(13)14-8-3-2-7(10)6-12-8;/h2-6H,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRINRFPQCNAJKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SC2=NC=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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